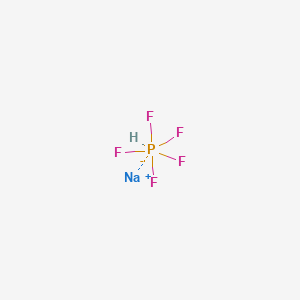

Sodium hexafluorophosphate

説明

Sodium hexafluorophosphate (NaPF6) is a salt that is commonly used in various applications due to its stability and ionic properties. It is often involved in studies related to ion chromatography, crystallography, and materials science due to its unique chemical and physical characteristics.

Synthesis Analysis

The synthesis of sodium hexafluorophosphate can be inferred from the preparation of its complexes and salts. For instance, the synthesis of sodium monofluorophosphate salts involves crystallization processes that can be studied using single-crystal X-ray diffraction techniques . Similarly, the synthesis of complexes with crown ethers indicates that sodium hexafluorophosphate can form stable complexes with organic macrocycles, which are characterized by single-crystal X-ray analyses .

Molecular Structure Analysis

The molecular structure of sodium hexafluorophosphate and its related compounds has been extensively studied using X-ray crystallography. The crystal structure of sodium monofluorophosphates reveals hydrogen-bonded chains and complex structures involving water molecules . Additionally, the structure of sodium hexafluorophosphate complexes with crown ethers shows how the sodium cation interacts with the oxygen atoms of the macrocycle, providing insights into the coordination chemistry of sodium in these compounds .

Chemical Reactions Analysis

The hydrolysis of sodium hexafluorophosphate has been investigated, revealing that the stability of its solutions depends on the nature of the counter ion. The hydrolysis products include fluoride, monofluorophosphate, phosphate, and difluorophosphate, which were identified using ion chromatography and mass spectrometry . This study provides valuable information on the chemical reactivity and decomposition pathways of sodium hexafluorophosphate in aqueous solutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium hexafluorophosphate are influenced by its interactions with other compounds. For example, the addition of sodium hexametaphosphate to calcium phosphate cements affects their rheological properties, setting time, and mechanical strength, indicating that sodium hexafluorophosphate can modify the properties of materials it is combined with . Spectroscopic studies using NMR have also shed light on the ionic interactions and solvation dynamics of sodium hexafluorophosphate in nonaqueous solutions, providing a deeper understanding of its behavior in different solvent environments .

科学的研究の応用

Analytical Chemistry and Sample Analysis

Sodium hexafluorophosphate (NaPF6) plays a crucial role in analytical chemistry. It is used in ion chromatography for the determination of hydrolysis products of hexafluorophosphate salts in aqueous solutions (Terborg et al., 2012). This methodology is essential for understanding the stability and decomposition of hexafluorophosphate solutions. Additionally, NaPF6 is utilized in a novel microextraction technique based on ionic liquids for the preconcentration of metal ions in water samples (Baghdadi & Shemirani, 2009). This technique demonstrates the versatility of NaPF6 in enhancing analytical processes.

Material Science and Electrochemistry

In material science, NaPF6 is significant in the study of batteries and electrochemical systems. It is a key component in the electrolytes of sodium-ion batteries (SIBs), crucial for their performance and stability (Ould et al., 2022). Its role in enabling highly reversible and nondendritic plating–stripping of sodium metal anodes at room temperature has been highlighted in studies on advanced battery technologies (Seh et al., 2015).

Environmental and Corrosion Science

NaPF6 is also used in environmental science and corrosion studies. It acts as a corrosion inhibitor in concrete, showing potential in protecting steel reinforcement against corrosive environments (Tittarelli et al., 2017). This application is particularly relevant in civil engineering and infrastructure maintenance.

Nuclear Magnetic Resonance (NMR) Studies

In NMR spectroscopy, NaPF6 is utilized in studies exploring ionic interactions in nonaqueous solutions. These studies enhance our understanding of ionic solvation and interactions, which are fundamental in various chemical processes (DeWitte & Popov, 1976).

Dental Care Applications

While your request excludes drug use and dosage, it's worth noting that NaPF6 has applications in dental care, specifically in fluoride-containing dentifrices for dental caries prevention (Deng et al., 2009). This indicates its versatility across different fields.

Safety And Hazards

特性

IUPAC Name |

sodium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.Na/c1-7(2,3,4,5)6;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMADQUOCJBLXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

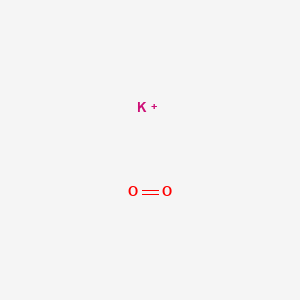

F[P-](F)(F)(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6NaP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943875 | |

| Record name | Sodium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.9539503 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Sodium hexafluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17575 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium hexafluorophosphate | |

CAS RN |

21324-39-0 | |

| Record name | Sodium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21324-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Acetyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B108134.png)